molecular formula C15H15N3OS B5827933 4-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

4-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B5827933
M. Wt: 285.4 g/mol
InChI Key: HAKMFSHHCBUXEQ-UHFFFAOYSA-N
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Description

4-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields such as medicine, agriculture, and analytical chemistry. The unique structure of this compound, which includes a benzamide moiety and a thiourea group, allows it to interact with different molecular targets, making it a valuable compound for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . The compound is then crystallized and characterized using various spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization and purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 4-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with proteins and enzymes, altering their activity. The benzamide group can interact with DNA or other biomolecules, leading to changes in cellular processes. These interactions result in the compound’s antibacterial, antifungal, and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-5-7-12(8-6-10)14(19)18-15(20)17-13-11(2)4-3-9-16-13/h3-9H,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKMFSHHCBUXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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